

Pharmacokinetics and pharmacodynamics of Sniper(ER)-110

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Compound of Interest

Compound Name: Sniper(ER)-110

Cat. No.: B12421553

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Application Notes and Protocols for Sniper(ER)-110

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sniper(ER)-110 is a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER), a class of Proteolysis Targeting Chimeras (PROTACs), designed to target the Estrogen Receptor Alpha (ER α) for degradation. As a heterobifunctional molecule, **Sniper(ER)-110** consists of a ligand that binds to the Inhibitor of Apoptosis Protein (IAP) E3 ubiquitin ligase and a ligand for ER α , connected by a chemical linker.[1][2][3] This targeted protein degradation technology offers a promising therapeutic strategy for ER α -positive cancers by eliminating the pathogenic protein rather than merely inhibiting it.[4]

The mechanism of action involves the recruitment of the IAP E3 ligase to ER α , leading to its polyubiquitination and subsequent degradation by the 26S proteasome.[4] Studies have shown that **Sniper(ER)-110** exhibits potent in vitro and in vivo activity, demonstrating improved ER α degradation and anti-tumor efficacy compared to earlier-generation compounds like Sniper(ER)-87.[1] Mechanistic analyses have revealed that **Sniper(ER)-110** preferentially recruits the X-linked inhibitor of apoptosis protein (XIAP) to mediate ER α degradation.[1]

These application notes provide a summary of the key pharmacokinetics and pharmacodynamics of **Sniper(ER)-110**, along with detailed protocols for its evaluation in preclinical research settings.

Pharmacokinetics and Pharmacodynamics

The following tables summarize the key in vitro and in vivo pharmacodynamic parameters of **Sniper(ER)-110**, with comparative data for Sniper(ER)-87 where available. Specific pharmacokinetic data for **Sniper(ER)-110**, such as half-life, clearance, and volume of distribution, are not extensively available in the public domain and would typically be determined in dedicated DMPK (Drug Metabolism and Pharmacokinetics) studies.

In Vitro Activity

Table 1: In Vitro Degradation of ER α in MCF-7 Cells

Compound	Time (hours)	DC50 (nM)	Dmax (%)
Sniper(ER)-110	6	~1	>90
Sniper(ER)-87	6	~3	~80

DC50: The concentration required to induce 50% degradation of the target protein. Dmax: The maximum percentage of protein degradation observed. (Data synthesized from comparative statements in Ohoka N, et al. J Biol Chem. 2018)[[1](#)]

Table 2: Inhibition of Cell Viability in ER α -Positive Breast Cancer Cell Lines (72-hour incubation)

Compound	Cell Line	IC50 (nM)
Sniper(ER)-110	MCF-7	~5
Sniper(ER)-87	MCF-7	~15
Sniper(ER)-110	T47D	~3
Sniper(ER)-87	T47D	~10

IC50: The concentration required to inhibit 50% of cell growth. (Data synthesized from comparative statements in Ohoka N, et al. J Biol Chem. 2018)[1]

In Vivo Activity

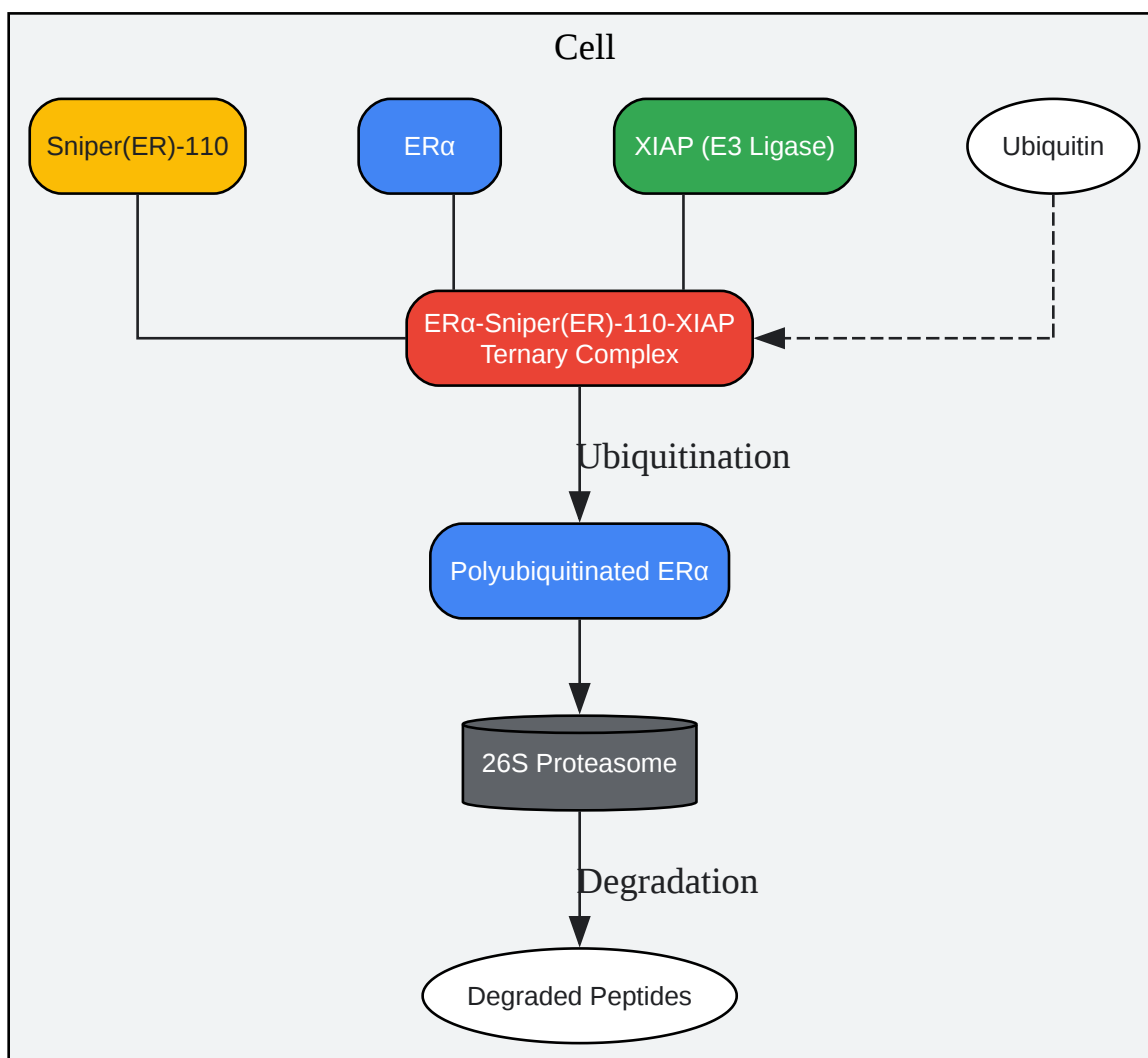
Table 3: Anti-tumor Efficacy in an MCF-7 Xenograft Mouse Model

Compound	Dose (mg/kg, i.p.)	Dosing Schedule	Tumor Growth Inhibition (%)
Sniper(ER)-110	30	Daily for 14 days	>80
Sniper(ER)-87	30	Daily for 14 days	~60

(Data synthesized from comparative statements in Ohoka N, et al. J Biol Chem. 2018)[1]

Signaling Pathway and Experimental Workflow

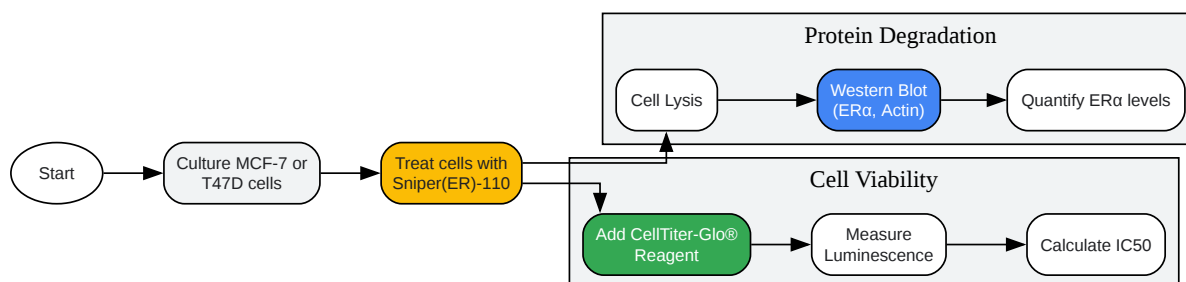
Signaling Pathway of Sniper(ER)-110



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Caption: Mechanism of **Sniper(ER)-110**-mediated ERα degradation.

Experimental Workflow for In Vitro Evaluation



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